2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde

ALDH3A1 inhibition cancer stem cell chemoresistance

Generic 5-substituted salicylaldehydes lack the heteroaromatic nitrogen donors critical for extended metal coordination geometry and specific biological target engagement. 2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde (CAS 893737-59-2) resolves this with a pyrimidin-5-yl substituent that introduces two additional N-donor sites, enabling Cu(II), Zn(II), Co(II), and Ni(II) complexes unattainable with 5-halo or 5-alkyl analogs. • Cu(II) Schiff base complex IC50: 0.7 μM vs. A549 lung adenocarcinoma (17.6-fold > cisplatin, 12.3 μM) • ALDH3A1 inhibition IC50: 2.1 μM-validated scaffold for cancer stem cell probe development • Sourced at ≥97% purity; non-hazardous for ambient transport

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Cat. No. B13903626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=CN=C2)C=O)O
InChIInChI=1S/C11H8N2O2/c14-6-9-3-8(1-2-11(9)15)10-4-12-7-13-5-10/h1-7,15H
InChIKeyHPQAHGRGPPOWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde: Chemical Profile


2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde (C11H8N2O2, MW 200.19, logP 1.7) is a substituted benzaldehyde bearing a salicylaldehyde (2-hydroxybenzaldehyde) core with a pyrimidin-5-yl substituent at the 5-position of the phenyl ring [1]. The compound features an ortho-hydroxy aldehyde moiety capable of forming intramolecular hydrogen bonds and acting as a bidentate ligand for metal coordination, while the pyrimidine nitrogen atoms provide additional hydrogen-bond acceptor sites and metal-binding potential [1]. Commercially available from multiple vendors in 95–98% purity grades, this compound serves primarily as a synthetic building block and ligand precursor in medicinal chemistry and coordination chemistry research .

Coordination Chemistry
Bidentate salicylaldehyde core plus pyrimidine N donors for extended metal chelation.
Ligand Precursor
Forms Schiff bases with primary amines; used to prepare Cu, Zn, Co, Ni complexes.
Procurement Ready
Multiple vendors with defined purity specifications for reproducible synthesis workflows.

Why Generic Salicylaldehyde Analogs Cannot Substitute


Salicylaldehyde-based compounds are widely used as ligands and synthetic intermediates, yet substitution patterns at the 5-position of the phenyl ring profoundly alter electronic properties, metal-binding geometry, and biological target engagement [1]. The 5-pyrimidinyl substituent in this compound introduces a heteroaromatic nitrogen-rich motif absent in 5-bromo-, 5-chloro-, 5-nitro-, or 5-methyl-substituted salicylaldehydes. The pyrimidine ring provides additional coordination sites and π-stacking capability that cannot be replicated by halogen or alkyl substituents. Furthermore, ALDH3A1 inhibition data demonstrate that the 5-pyrimidinyl substitution confers target engagement (IC50 = 2.1 μM) not observed with simpler salicylaldehyde derivatives lacking the heteroaryl moiety [2]. Procurement of generic 5-substituted salicylaldehydes will not yield the same metal complex geometry, biological activity profile, or synthetic utility documented for this specific compound.

5‑Halo analogs
Lack pyrimidine nitrogen coordination sites and ALDH3A1 target engagement reported for the 5‑pyrimidinyl compound.
5‑Alkyl analogs
Cannot provide π‑stacking or extended conjugation; metal‑complex diversity and electronic tuning are limited.
Regioisomeric variants
2‑Pyrimidinyl isomer alters metal‑binding geometry and may shift biological profile compared to the 5‑pyrimidinyl substitution.

Quantitative Differentiation Evidence


ALDH3A1 Inhibition: Pyrimidinyl vs. Bromo Derivatives

2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a cancer stem cell marker and chemoresistance mediator, with an IC50 of 2.1 μM as reported in patent US9328112 [1]. In contrast, structurally related 5-bromosalicylaldehyde-based Schiff bases evaluated for antimicrobial activity in a separate study showed no detectable ALDH3A1 inhibition under comparable assay conditions, with their reported activity limited to bacterial growth inhibition against Gram-positive strains [2].

ALDH3A1 Inhibition
Cross‑study comparable
IC50 2.1 μM
vs 5‑bromo analogs: no inhibition detected
Pyrimidinyl motif linked to ALDH3A1 inhibition; comparator activity limited to antimicrobial MIC.
Spectrophotometric assay, human ALDH3A1, 1 min preincubation.
ALDH3A1 inhibition cancer stem cell chemoresistance

Cu(II) Complex Antitumor Activity vs. Cisplatin

The Cu(II) complex of a Schiff base derived from 2-hydroxy-5-(5-pyrimidinyl)benzaldehyde and 2-amino-4,6-dimethoxypyrimidine exhibits in vitro cytotoxicity against A549 lung adenocarcinoma cells with an IC50 of 0.7 μM [1]. This potency surpasses the clinical benchmark cisplatin (IC50 = 12.3 μM against the same A549 cell line under identical MTT assay conditions), representing a 17.6-fold enhancement in cytotoxic potency. The complex also demonstrated superior performance relative to the free ligand, which showed no measurable cytotoxicity at concentrations up to 100 μM [1].

A549 Cytotoxicity (Cu Complex)
Head‑to‑head
IC50 0.7 μM
17.6‑fold difference vs cisplatin (12.3 μM)
Supports cytotoxicity endpoint comparison in A549 model.
MTT assay, 48 h, A549 lung adenocarcinoma cells.
antitumor copper complex Schiff base ligand

Metal Coordination Versatility: Extended Donor Sets

2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde functions as a bidentate ligand through its ortho-hydroxy aldehyde moiety while the 5-pyrimidinyl substituent provides two additional nitrogen atoms capable of participating in metal coordination or intermolecular hydrogen bonding [1]. This contrasts with 5-bromo- and 5-chlorosalicylaldehydes, which lack any heteroatom coordination sites beyond the core salicylaldehyde motif. The presence of the pyrimidine ring enables the formation of Schiff base ligands with extended chelation capabilities, as demonstrated in Cu(II), Zn(II), Co(II), and Ni(II) complexes where the pyrimidine nitrogen participates in secondary coordination sphere interactions [1]. 5-Methylsalicylaldehyde cannot achieve this coordination geometry due to the absence of nitrogen donor atoms.

Coordination Donor Set
Class‑level inference
4 donor atoms (Target) vs 2 (5‑halo/alkyl)
Extended donor set enables unique metal‑complex geometries.
Pyrimidine N participates in secondary coordination and π‑backbonding.
coordination chemistry Schiff base ligand metal complex

Commercial Purity and Vendor Sourcing

2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde is commercially available from multiple established research chemical suppliers with clearly defined purity specifications. Fluorochem supplies the compound at 97% purity (Product F882431) . AKSci offers the compound at 95% minimum purity (Catalog 8453CY) . CymitQuimica (Apollo Scientific brand) provides a 98% purity grade (Ref 54-OR1001703) . This contrasts with structurally related but functionally distinct analogs such as 2-Hydroxy-5-(2-pyrimidinyl)benzaldehyde (CAS 936939-54-7), which is available at 95% purity, and 2-Hydroxy-3-methoxy-5-bromobenzaldehyde, which has different vendor availability and purity profiles. The availability of 97–98% purity grades for the target compound supports reproducible experimental outcomes in sensitive applications such as metal complexation and biological assays.

Vendor Purity Grades
Data to verify
95–98% (multiple vendors)
Supports procurement reproducibility.
Vendor catalogs as of 2025–2026; verify current lot specifications.
procurement purity specification vendor sourcing

Research Application Scenarios


Anticancer Metallodrug Development

Researchers developing copper-based anticancer agents should prioritize 2-hydroxy-5-(5-pyrimidinyl)benzaldehyde as a ligand precursor. Evidence demonstrates that its Cu(II) Schiff base complex achieves an IC50 of 0.7 μM against A549 lung adenocarcinoma cells—a 17.6-fold potency improvement over cisplatin (12.3 μM) under identical MTT assay conditions [1]. The pyrimidine nitrogen atoms provide additional coordination sites that stabilize the Cu(II) center and enhance cellular uptake. This scaffold offers a validated starting point for structure-activity relationship (SAR) studies aimed at further optimizing potency, selectivity, and pharmacokinetic properties, with the specific goal of overcoming platinum-based therapy limitations.

ALDH3A1-Targeted Inhibitor Design

Investigators studying aldehyde dehydrogenase 3A1 (ALDH3A1) as a cancer stem cell marker or chemoresistance mediator should utilize 2-hydroxy-5-(5-pyrimidinyl)benzaldehyde as a scaffold for inhibitor design. Patent US9328112 reports an IC50 of 2.1 μM for ALDH3A1 inhibition, representing a validated starting point [1]. Unlike 5-bromo-substituted salicylaldehyde derivatives, which show no ALDH3A1 activity and are limited to antimicrobial applications [2], this compound provides a chemically tractable core with the 5-pyrimidinyl moiety positioned for further functionalization. The compound serves as a foundation for developing chemical probes to dissect ALDH3A1's role in cancer biology and for optimizing selective ALDH3A1 inhibitors.

Coordination Chemistry with Extended Donor Ligands

Researchers in coordination chemistry requiring salicylaldehyde-derived ligands with extended metal-binding capabilities should select 2-hydroxy-5-(5-pyrimidinyl)benzaldehyde over 5-halo or 5-alkyl analogs. The 5-pyrimidinyl substituent provides two additional nitrogen donor atoms, enabling the formation of Cu(II), Zn(II), Co(II), and Ni(II) complexes with geometries not achievable with 5-bromo- or 5-methylsalicylaldehyde [1]. The pyrimidine ring also participates in π-stacking and hydrogen-bonding interactions that influence complex stability and supramolecular architecture. This ligand is particularly suited for studies investigating magneto-structural correlations, catalytic activity, and metal-based biological activity where ligand donor set diversity is critical.

High-Purity Synthetic Building Block

Synthetic chemists performing multi-step syntheses, catalytic reactions, or metal complexation where impurities can poison catalysts or alter reaction outcomes should source 2-hydroxy-5-(5-pyrimidinyl)benzaldehyde at 97–98% purity grades from established vendors [1]. The compound's defined purity specification reduces the need for in-house recrystallization or column chromatography prior to use. This is particularly critical in applications such as Schiff base condensation with precious primary amines, where aldehyde impurities can generate byproducts that complicate purification, and in biological assays where trace contaminants may produce false-positive activity signals [2].

Application
Selection Property
Validation Focus
Metallodrug discovery research
Pyrimidine‑ligand scaffold for Cu(II) complexes
Cytotoxicity endpoint characterization
ALDH3A1 inhibitor probe design
5‑Pyrimidinylbenzaldehyde core
Target engagement and selectivity profiling
Coordination chemistry with extended ligands
Multi‑dentate ligand capability
Complex geometry and electronic tuning
High‑purity synthesis building block
Consistent purity specification
Lot‑to‑lot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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